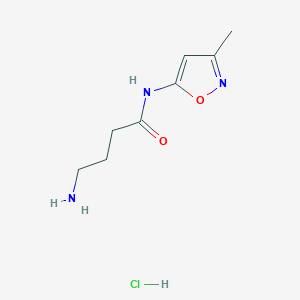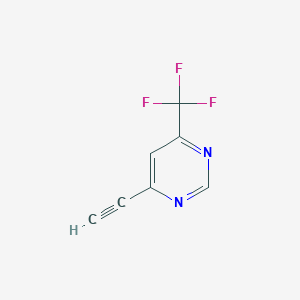![molecular formula C12H6BrClO B1449796 1-Bromo-7-chlorodibenzo[b,d]furan CAS No. 2173555-52-5](/img/structure/B1449796.png)
1-Bromo-7-chlorodibenzo[b,d]furan
Overview
Description
1-Bromo-7-chlorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrClO and a molecular weight of 281.54 g/mol . It is a solid at room temperature and is typically white to off-white in color . This compound is part of the dibenzofuran family, which is known for its aromatic and halogenated properties .
Biochemical Analysis
Biochemical Properties
1-Bromo-7-chlorodibenzo[b,d]furan plays a significant role in biochemical reactions, particularly those involving halogenated aromatic compounds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interactions between this compound and these enzymes often result in the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, this compound may disrupt mitochondrial function, leading to changes in cellular energy metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models . Threshold effects have also been observed, where certain biological responses are only triggered above specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The interactions of this compound with these metabolic pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion transporters or bound to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . The localization of this compound within cells is crucial for understanding its biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-7-chlorodibenzo[b,d]furan can be synthesized through various methods. One common synthetic route involves the reaction of 2’-bromo-4-chloro-6’-fluoro-[1,1’-biphenyl]-2-ol with cesium carbonate in dimethylacetamide at 150°C . After the reaction, the mixture is cooled, filtered, and purified through silica gel to obtain the desired product with an 80% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-7-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and palladium catalysts, often in solvents like 1,4-dioxane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted dibenzofurans .
Scientific Research Applications
1-Bromo-7-chlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, compounds in the dibenzofuran family are often explored for their potential pharmacological properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-Chloro-8-bromodibenzo[b,d]furan: Similar in structure but with different positions of halogen atoms.
1-Bromo-3-chlorodibenzo[b,d]furan: Another isomer with different halogen positions.
Uniqueness
The position of the bromine and chlorine atoms can affect the compound’s electronic properties and interactions with other molecules .
Properties
IUPAC Name |
1-bromo-7-chlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKGFVXGRJHAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


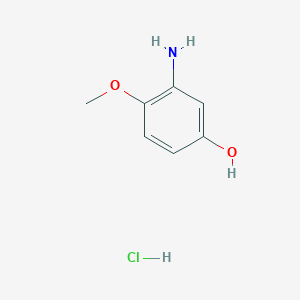

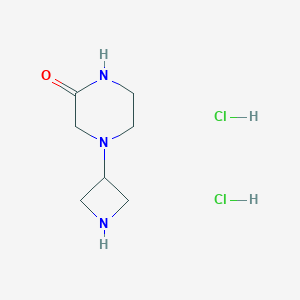
![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)
![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
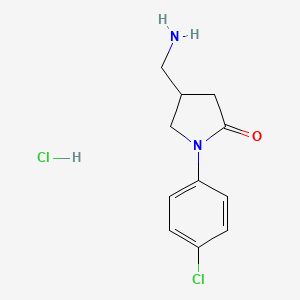
![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)
